
1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine is an organic compound that features a tetrahydrofuran ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tetrahydrofuran-3-ylamine with imidazole derivatives under acidic or basic conditions to facilitate the formation of the imidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, hydroxyl groups, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran-3-yl acetate: Used in the synthesis of chiral compounds and as a precursor in organic synthesis.
Tetrahydrofuran-3-yl methanamine: An important intermediate in the production of pharmaceuticals and other fine chemicals
Uniqueness
1-(Tetrahydrofuran-3-yl)-1H-imidazol-2-amine is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and potential biological activities .
Properties
IUPAC Name |
1-(oxolan-3-yl)imidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-7-9-2-3-10(7)6-1-4-11-5-6/h2-3,6H,1,4-5H2,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRKUSDMCPHQQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=CN=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2445909.png)
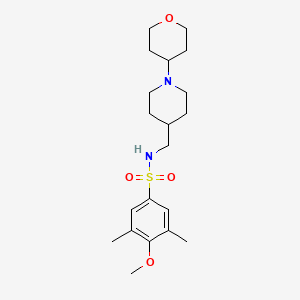
![ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2445911.png)
![3-[(3-Methylphenoxy)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2445915.png)
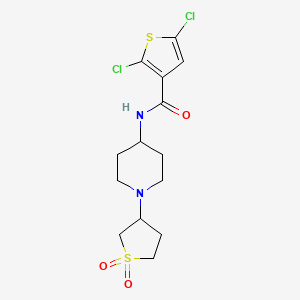
![4-bromo-N-methyl-N-[(2-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2445918.png)
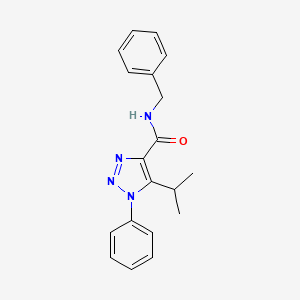
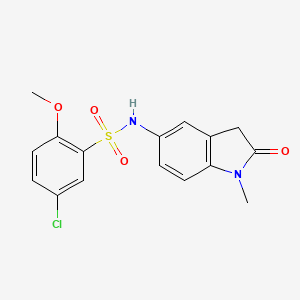
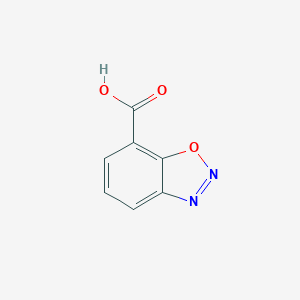
![2-(4-chlorophenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2445923.png)
![{9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol](/img/structure/B2445926.png)

![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2445928.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2445929.png)
